molecular formula C10H12BrClFN B2531101 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride CAS No. 1807885-05-7

3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2531101
CAS No.: 1807885-05-7
M. Wt: 280.57
InChI Key: RWCTVAJILHEEIS-KMMPGQJCSA-N
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Description

3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride (CAS: 1807885-05-7) is a cyclobutane-based amine derivative substituted with bromo and fluoro groups on the aromatic ring. Its molecular formula is C₁₀H₁₂BrClFN, with a molar mass of 280.57 g/mol . The compound features a cyclobutane ring fused to a halogenated phenyl group, conferring unique steric and electronic properties.

Properties

IUPAC Name

3-(3-bromo-4-fluorophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN.ClH/c11-9-5-6(1-2-10(9)12)7-3-8(13)4-7;/h1-2,5,7-8H,3-4,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCTVAJILHEEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC(=C(C=C2)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Phenyl Group: The phenyl group with bromine and fluorine substituents is introduced through a substitution reaction.

    Amination: The amine group is introduced via an amination reaction, often using ammonia or an amine derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the amine group or the phenyl ring.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Halogen vs.
  • Cyclobutane vs. Cyclohexane: The cyclohexane ring in C₁₂H₁₆NBr·HCl (CAS: 676138-34-4) reduces ring strain compared to cyclobutane, increasing conformational flexibility. This may improve solubility, as evidenced by its slight solubility in chloroform and methanol .

Substituent Impact on Physicochemical Properties

  • Bromo-Fluoro Synergy : The combination of bromo and fluoro groups in the target compound balances lipophilicity and polarity, which is critical for membrane permeability in drug design .
  • Trimethylsilyl Group : The C₇H₁₈ClNSi derivative (, Entry 5) incorporates a bulky trimethylsilyl group, significantly altering steric hindrance and lipophilicity compared to halogenated analogs .

Biological Activity

3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H12BrClFNC_{10}H_{12}BrClFN and a molecular weight of approximately 280.56 g/mol. The presence of bromine and fluorine atoms contributes to its electronic properties, making it suitable for various chemical and biological applications. Its structure features a cyclobutane ring substituted with a 3-bromo-4-fluorophenyl group, which influences its reactivity and interaction with biological targets.

While the precise mechanism of action for 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride is not fully elucidated, preliminary studies suggest that it may interact with specific enzymes or receptors through binding interactions. These interactions can modulate the activity of target molecules, leading to various biological effects, including enzyme inhibition and alterations in protein-ligand interactions.

Biological Activity

The biological activity of 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride has been evaluated in several contexts:

  • Enzyme Inhibition : The compound is being investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Such inhibition could have implications for drug development targeting metabolic disorders.
  • Neurotransmitter Receptor Interaction : Similar compounds have shown affinity for neurotransmitter receptors, suggesting that 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride may also exhibit neuroactive properties.

Case Studies

  • Enzyme Interaction Studies : A study focusing on the interaction of cyclobutane derivatives with various enzymes indicated that similar compounds could significantly inhibit enzyme activity, potentially leading to therapeutic applications in conditions like cancer or metabolic diseases .
  • Neuropharmacology : Research into structurally related compounds highlighted their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests that 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride may possess psychoactive properties that warrant further investigation .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
3-(4-Fluorophenyl)cyclobutan-1-amineSimilar cyclobutane structureLacks bromine substituent, differing biological activity
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amineChlorine instead of bromineMay exhibit different reactivity patterns
3-(3-Bromo-phenyl)cyclobutan-1-amineNo fluorine substituentPotentially different pharmacological properties

This table illustrates how variations in substituents can influence the biological activity and reactivity of cyclobutane derivatives.

Q & A

Q. What are the standard synthetic routes for 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride?

The synthesis typically involves cyclization of a bromo-fluorophenyl precursor followed by amine functionalization and salt formation. A common approach includes:

  • Step 1 : Cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization of a substituted alkene.
  • Step 2 : Introduction of the amine group using reductive amination or nucleophilic substitution.
  • Step 3 : Hydrochloride salt formation via reaction with HCl in a polar solvent (e.g., ethanol) under controlled pH. Reaction conditions (temperature, solvent, catalysts) significantly impact yield and purity. For example, anhydrous conditions are critical to avoid hydrolysis of intermediates .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify the cyclobutane ring, aromatic substitution pattern, and amine proton environment.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 278.5 for the free base).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for enantioselective studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar fluorophenylcyclobutane amines?

Discrepancies often arise from variations in assay conditions, enantiomeric purity, or off-target interactions. Methodological strategies include:

  • Enantiomer Separation : Use chiral HPLC or asymmetric synthesis to isolate enantiomers and test their individual activities.
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values under standardized conditions (e.g., cell line, incubation time).
  • Target Validation : Employ knockout models or siRNA to confirm specificity for suspected receptors (e.g., serotonin or dopamine transporters) .

Q. What strategies optimize enantioselective synthesis of 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride?

  • Chiral Catalysts : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of ketone intermediates.
  • Kinetic Resolution : Exploit differences in reaction rates between enantiomers using enzymes like lipases.
  • Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures into diastereomeric salts (e.g., with tartaric acid) for selective crystallization .

Q. How does fluorine substitution at the 4-position influence the compound’s physicochemical and pharmacological properties?

  • Lipophilicity : Fluorine increases logP slightly, enhancing blood-brain barrier permeability (critical for CNS-targeted studies).
  • Metabolic Stability : The C-F bond resists oxidative metabolism, prolonging half-life in vitro.
  • Receptor Binding : Fluorine’s electronegativity alters electron density in the aromatic ring, modulating affinity for amine transporters (e.g., SERT vs. NET selectivity) .

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